molecular formula C12H21N3O B1488627 {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine CAS No. 1239777-91-3

{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine

Katalognummer: B1488627
CAS-Nummer: 1239777-91-3
Molekulargewicht: 223.31 g/mol
InChI-Schlüssel: IHOGXUDTYLISGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a piperidine core substituted with a methanamine group and a 3,5-dimethylisoxazole methyl moiety. The 3,5-dimethylisoxazole group is a privileged structure in pharmaceutical development, known for its presence in various biologically active molecules and its role as a key building block in the synthesis of more complex compounds . This compound is part of a class of molecules that combine heterocyclic building blocks, such as piperidine and isoxazole, which are frequently explored for their potential to interact with biological targets. Piperidine derivatives are common scaffolds in pharmacology, while isoxazole rings are found in compounds with a range of documented activities . Researchers investigate these structural motifs to develop novel substances for scientific study. The specific properties and research applications of {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine are an active area of investigation in chemical biology. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Eigenschaften

IUPAC Name

[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9-12(10(2)16-14-9)8-15-5-3-11(7-13)4-6-15/h11H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOGXUDTYLISGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

The molecular formula of {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine is C11H18N2OC_{11}H_{18}N_{2}O with a molecular weight of approximately 210.27 g/mol. The compound features a piperidine ring substituted with a 3,5-dimethyl-1,2-oxazole moiety, which is crucial for its biological activity.

The mechanism of action involves the compound's interaction with various molecular targets, including:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cell proliferation, suggesting potential anti-inflammatory and anticancer properties.
  • Receptor Modulation : The compound could act as a modulator for certain receptors, influencing signal transduction pathways critical for cellular responses.

Anticancer Activity

Research indicates that compounds containing oxazole rings exhibit significant anticancer properties. For instance, derivatives similar to {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds induced apoptosis in MCF-7 breast cancer cells through mechanisms involving p53 activation and caspase cleavage .

Anticonvulsant Properties

In related studies involving piperidine derivatives, compounds were screened for anticonvulsant activity using the maximal electroshock seizure (MES) model. Some derivatives exhibited potent anticonvulsant effects without neurotoxicity at high doses . This suggests that {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine may also possess similar properties.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various oxazole derivatives on human leukemia cell lines. Results indicated that specific structural modifications enhanced their potency significantly compared to standard chemotherapeutics like doxorubicin .

CompoundIC50 (µM)Cell Line
5a10.38MCF-7
5b15.20U937

Study 2: Anticonvulsant Screening

Another study focused on the anticonvulsant activity of piperidine derivatives against the MES model. The most potent compounds showed no neurotoxicity at doses up to 100 mg/kg .

CompoundDose (mg/kg)Neurotoxicity
8d100Negative
8e100Negative

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Positional Isomerism: The piperidin-3-yl (1250525-98-4) and piperidin-4-yl (1239777-91-3) analogs differ in the placement of the methanamine group. This minor structural variation can significantly alter steric and electronic properties, impacting binding affinity and metabolic stability in drug candidates .

Heterocyclic Core : Replacing piperidine with pyrazole (1502870-96-3) introduces a planar, aromatic ring system. Pyrazole derivatives often exhibit enhanced π-π stacking interactions but reduced conformational flexibility compared to piperidine analogs .

Molecular Complexity : The simpler analog (131052-47-6) lacks the piperidine ring, reducing steric bulk and polarity. This makes it a more accessible intermediate for straightforward modifications but limits its utility in complex ligand design .

Vorbereitungsmethoden

Formation of the Piperidine Core with Methanamine Substitution

The piperidine ring is often synthesized or procured with a reactive site at the 4-position, which allows for subsequent functionalization with a methanamine group. One common approach involves:

  • Starting from piperidin-4-one or a related derivative.
  • Reductive amination or nucleophilic substitution to introduce the methanamine group at the 4-position.
  • Protection/deprotection strategies may be employed to safeguard amine functionalities during subsequent steps.

Synthesis of 3,5-Dimethyl-1,2-oxazole Moiety

The 3,5-dimethyl-1,2-oxazole ring is typically prepared via cyclization reactions involving α-diketones or α-ketoaldehydes with appropriate nitrogen and oxygen sources. Key synthetic steps include:

  • Condensation of α-dicarbonyl compounds with hydroxylamine derivatives.
  • Cyclodehydration to form the oxazole ring with methyl substituents at the 3 and 5 positions.
  • Purification to isolate the 3,5-dimethyl-1,2-oxazole intermediate.

Coupling of the Oxazole to the Piperidine Ring

The critical step involves linking the oxazole moiety to the piperidine ring through a methylene bridge at the nitrogen of piperidine. This is typically achieved by:

  • Generating a suitable electrophilic intermediate on the oxazole, such as a halomethyl derivative or an activated ester.
  • Nucleophilic substitution by the piperidinyl nitrogen or by a piperidinyl methanamine derivative.
  • Use of coupling agents or catalysts to facilitate the bond formation under mild conditions to avoid ring degradation.

Purification and Characterization

After synthesis, the compound is purified by chromatographic techniques such as flash column chromatography or preparative HPLC. Characterization is performed using:

  • NMR spectroscopy (1H and 13C) to confirm structure.
  • Mass spectrometry to verify molecular weight.
  • Elemental analysis to ensure purity.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
Piperidine functionalization Reductive amination or nucleophilic substitution Use of amines, reducing agents (e.g., NaBH4), inert atmosphere, THF or DMF solvent 70-85 Control of temperature to prevent side reactions
Oxazole ring synthesis Cyclization of α-diketones with hydroxylamine Acidic or neutral conditions, reflux 60-75 Methyl substituents introduced via starting diketones
Coupling reaction Nucleophilic substitution or amide bond formation Use of coupling agents (e.g., EDC, DCC), mild base, room temperature to 50°C 50-70 Reaction time 12-24 hours, inert atmosphere preferred
Purification Chromatography (flash or preparative HPLC) Silica gel, gradient elution with ethyl acetate/hexane or methanol/DCM - Purity >95% confirmed by NMR and MS

Research Findings and Optimization Notes

  • The choice of solvent and base critically influences the coupling efficiency of the oxazole moiety to the piperidine ring.
  • Protecting groups on amines are recommended during oxazole ring formation to prevent unwanted side reactions.
  • Mild reaction temperatures (0-50°C) help preserve the oxazole ring, which can be sensitive to harsh conditions.
  • Multi-step synthesis requires intermediate purification to avoid carryover impurities that affect final yield and purity.
  • Recent research emphasizes the use of microwave-assisted synthesis to reduce reaction times and improve yields in oxazole ring formation.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Challenges Optimization Strategies
Piperidine functionalization Piperidin-4-one, amines, reducing agents Inert atmosphere, THF/DMF, 0-25°C Over-reduction, side reactions Controlled addition rate, low temperature
Oxazole synthesis α-Diketones, hydroxylamine Acidic reflux Ring stability, regioselectivity Use of substituted diketones, controlled pH
Coupling reaction Halomethyl oxazole, piperidinyl amine Coupling agents, mild base, RT Low coupling efficiency, ring degradation Use of catalysts, inert atmosphere
Purification Silica gel, preparative HPLC Gradient elution Separation of close analogs Multiple chromatographic steps

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine?

  • Methodological Answer : The synthesis typically involves constructing the 3,5-dimethylisoxazole ring via cyclization of diketones with hydroxylamine derivatives, followed by alkylation to introduce the piperidine-methanamine moiety. Reductive amination or nucleophilic substitution reactions are commonly employed to link the isoxazole and piperidine groups. For analogs, sulfonylation or carboxylation steps may be integrated (e.g., as seen in diazepane derivatives) . Parallel procedures for related compounds highlight the use of tert-butyl protection for amine groups and catalytic hydrogenation for final deprotection .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The compound should be stored in airtight containers under an inert gas (e.g., argon) at temperatures below -20°C to prevent oxidation or hydrolysis. Light-sensitive degradation necessitates amber glassware or opaque storage solutions. Stability studies on structurally similar iodomethyl bicyclohexane derivatives indicate susceptibility to moisture, requiring desiccants in storage environments . Safety protocols from analogous piperidine hydrochlorides recommend fume hood use and PPE during handling .

Q. What spectroscopic techniques are most effective for confirming purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like amine (-NH₂) and isoxazole (C=N-O) stretches. Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended, as applied to fluorophenyl-pyrazolyl analogs .

Advanced Research Questions

Q. What crystallographic strategies are optimal for resolving its molecular structure and conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. For challenging crystals, synchrotron radiation improves resolution, as demonstrated in bromodomain inhibitor co-crystal structures (e.g., BRD4 complexes at 1.47 Å resolution). Twinning or low symmetry may require data merging from multiple crystals .

Q. How can structural modifications enhance target specificity, such as against bromodomain proteins?

  • Methodological Answer : Structure-activity relationship (SAR) studies guided by co-crystal structures (e.g., BRD4 inhibitors with substituted isoxazoles) reveal that substituents at the piperidine-4-yl position improve hydrophobic interactions. Introducing sulfonyl groups (as in sulfonylated diazepanes) or fluorophenyl moieties enhances binding affinity, as seen in covalent BET inhibitors . Computational docking (AutoDock Vina) and molecular dynamics simulations optimize steric and electronic complementarity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation times). Meta-analysis of dose-response curves and orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) are critical. For example, pyrazol-4-yl methanamine analogs showed divergent activities in antimicrobial vs. anticancer screens due to off-target effects . Rigorous purity validation (≥95% by HPLC) and batch-to-batch reproducibility checks are essential .

Q. What in silico methods predict pharmacokinetic properties and metabolic pathways?

  • Methodological Answer : Tools like SwissADME or ADMETLab2.0 estimate logP, bioavailability, and CYP450 metabolism. For this compound, the methanamine group may undergo hepatic oxidation, while the isoxazole ring resists degradation. Molecular docking into cytochrome P450 3A4 (CYP3A4) active sites identifies potential metabolic hotspots. MD simulations (AMBER/NAMD) assess binding stability in plasma proteins .

Key Considerations for Experimental Design

  • Synthetic Optimization : Screen reaction solvents (e.g., DMF vs. THF) to minimize byproducts in alkylation steps .
  • Biological Assays : Use orthogonal readouts (e.g., fluorescence polarization and Western blotting) to confirm target engagement .
  • Data Reproducibility : Cross-validate NMR assignments with COSY/HSQC and replicate crystallization trials under varying pH/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.